molecular formula C18H11BrN2OS B2488116 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 392236-77-0

3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2488116
CAS No.: 392236-77-0
M. Wt: 383.26
InChI Key: LELKFIWBLNREOW-UHFFFAOYSA-N
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Description

3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C18H11BrN2OS and its molecular weight is 383.26. The purity is usually 95%.
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Scientific Research Applications

Novel Transformation in Synthesis

A novel gold(I)-mediated intramolecular transamidation process was discovered to transform benzoyl thiourea derivatives into benzamides via dethiocyanation, involving N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide. This transformation is significant as it proceeds through a gold(I)-mediated intramolecular transamidation reaction, releasing thiocyanate to yield the benzamide. The reaction pathway and mechanism were supported by Density Functional Theory calculations, showcasing an innovative approach in organic synthesis and the versatility of benzothiazole derivatives in complex reactions (Odame et al., 2020).

Antiproliferative and Apoptosis-Inducing Agents

Benzothiazole derivatives, including N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide, have been evaluated for their antiproliferative activities against various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis, particularly in liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. These findings underscore the potential of such compounds as therapeutic agents targeting cancer cells, highlighting the importance of further research and development in this area (Corbo et al., 2016).

Catalytic and Chemical Applications

Benzothiazole derivatives like N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide have been utilized in catalysis, specifically in the synthesis of palladium(II) benzothiazolin-2-ylidene complexes. These complexes have demonstrated catalytic activities, particularly in Mizoroki−Heck coupling reactions, suggesting their potential utility in fine chemical synthesis and material science. The successful synthesis and characterization of these complexes shed light on the diverse applications of benzothiazole derivatives beyond biological activities (Yen et al., 2006).

Enzyme Inhibition for Therapeutic Applications

N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide and related compounds have shown promise as potential enzyme inhibitors. Their synthesized derivatives exhibited notable in vitro inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, among others. These findings suggest potential therapeutic applications in treating conditions like Alzheimer's disease and diabetes, where enzyme inhibition plays a crucial role (Taj et al., 2019).

Antioxidant Properties in Dietary Applications

The antioxidant potential of benzothiazole derivatives has been evaluated in dietary contexts, particularly in high-fat-fed mice models. Compounds such as N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide demonstrated the ability to improve antioxidative activities in high-fat diet conditions, suggesting their potential utility in managing oxidative stress-related conditions and improving overall health (Erbin, 2013).

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELKFIWBLNREOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.